molecular formula C33H43N3O8 B14752883 Fmoc-Glu(OtBu)-Glu(OtBu)-NH2

Fmoc-Glu(OtBu)-Glu(OtBu)-NH2

Cat. No.: B14752883
M. Wt: 609.7 g/mol
InChI Key: KBBMYDDJOSJDPL-UIOOFZCWSA-N
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Description

Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is a synthetic peptide compound that is widely used in the field of peptide synthesis. The compound consists of two glutamic acid residues, each protected by a tert-butyl group (OtBu), and an amide group (NH2) at the C-terminus. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group at the N-terminus. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first glutamic acid residue to a solid support resin. The carboxyl group of the glutamic acid is protected by a tert-butyl group to prevent unwanted side reactions. The Fmoc group is used to protect the amino group.

    Attachment to Resin: The first glutamic acid residue is attached to the resin via its carboxyl group.

    Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.

    Coupling: The second glutamic acid residue, also protected by a tert-butyl group, is coupled to the first residue using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Final Deprotection: The tert-butyl groups are removed using an acid such as trifluoroacetic acid (TFA), and the peptide is cleaved from the resin.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of greener solvents and optimized reaction conditions is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and tert-butyl protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Introduction of various functional groups to modify the peptide.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.

    Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) as a base.

    Substitution: Various nucleophiles and electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions are peptides with specific sequences and functionalities, which can be further used in various applications.

Scientific Research Applications

Chemistry

Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is used in the synthesis of complex peptides and proteins. It serves as a building block for creating peptide libraries and studying peptide interactions.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and therapeutic agents.

Medicine

This compound is used in the development of peptide-based vaccines and diagnostic tools. It is also explored for its potential in targeted drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications .

Mechanism of Action

The mechanism of action of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 involves the formation of peptide bonds through nucleophilic attack by the amino group on the carboxyl group of another amino acid. The Fmoc and tert-butyl groups protect the reactive sites during synthesis, ensuring selective reactions. The removal of these protecting groups exposes the functional groups, allowing further reactions to occur.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-Gly-D-Phe-OtBu: Another Fmoc-protected peptide used in solid-phase synthesis.

    Fmoc-Val-Leu-Lys(Boc): A peptide with different amino acid residues and protecting groups.

Uniqueness

Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is unique due to its specific sequence of two glutamic acid residues and the use of tert-butyl and Fmoc protecting groups. This combination provides stability and ease of deprotection, making it highly suitable for solid-phase peptide synthesis .

Properties

Molecular Formula

C33H43N3O8

Molecular Weight

609.7 g/mol

IUPAC Name

tert-butyl (4S)-5-amino-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C33H43N3O8/c1-32(2,3)43-27(37)17-15-25(29(34)39)35-30(40)26(16-18-28(38)44-33(4,5)6)36-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-/m0/s1

InChI Key

KBBMYDDJOSJDPL-UIOOFZCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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